chrysin 6-C-glucoside
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Overview
Description
Chrysin 6-C-glucoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylated derivative of chrysin. It is found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The glycosylation of chrysin enhances its solubility and stability, making it more effective in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysin 6-C-glucoside can be synthesized through biotransformation using engineered strains of Escherichia coli. The process involves the introduction of heterologous uridine diphosphate-glucose biosynthetic genes and glucose facilitator diffusion protein into the E. coli cells. The engineered strains convert chrysin to this compound with a conversion rate of up to 50% under optimized conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation using bioengineered E. coli strains. The fermentation process involves the supplementation of chrysin and the use of high-performance liquid chromatography for product isolation and purification .
Chemical Reactions Analysis
Types of Reactions: Chrysin 6-C-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by uridine diphospho-glycosyltransferases, which attach glucose to the chrysin molecule .
Common Reagents and Conditions:
Glycosylation: Uridine diphosphate-glucose, glycosyltransferases, and engineered microbial strains.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Acidic or enzymatic conditions to cleave the glycosidic bond.
Major Products:
Glycosylation: this compound.
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Chrysin and glucose.
Scientific Research Applications
Chrysin 6-C-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of C-glycosides.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Mechanism of Action
Chrysin 6-C-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as nuclear factor kappa B, cyclooxygenase 2, and inducible nitric oxide synthase.
Anticancer Activity: Induces apoptosis and inhibits cancer cell migration by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Chrysin 6-C-glucoside is unique compared to other similar compounds due to its C-glycosylation, which enhances its stability and solubility. Similar compounds include:
Chrysin 7-O-glucoside: An O-glycosylated derivative of chrysin with lower stability and solubility compared to this compound.
Luteolin 6-C-glucoside: Another C-glycosylated flavonoid with similar biological activities but different structural features.
This compound stands out due to its enhanced properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H20O9 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1 |
InChI Key |
KLLCDVSOGLKTDV-VJXVFPJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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